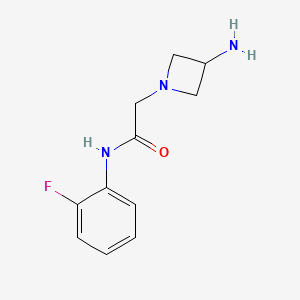

2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide

CAS No.: 1339872-10-4

Cat. No.: VC3183474

Molecular Formula: C11H14FN3O

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339872-10-4 |

|---|---|

| Molecular Formula | C11H14FN3O |

| Molecular Weight | 223.25 g/mol |

| IUPAC Name | 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C11H14FN3O/c12-9-3-1-2-4-10(9)14-11(16)7-15-5-8(13)6-15/h1-4,8H,5-7,13H2,(H,14,16) |

| Standard InChI Key | DZTOIYFGGCAHEE-UHFFFAOYSA-N |

| SMILES | C1C(CN1CC(=O)NC2=CC=CC=C2F)N |

| Canonical SMILES | C1C(CN1CC(=O)NC2=CC=CC=C2F)N |

Introduction

Structural Characteristics and Properties

2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide features a distinctive molecular architecture that contributes to its chemical behavior and potential biological interactions. This section examines the compound's fundamental structural properties and their implications for its functionality.

Basic Structural Information

2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide is characterized by its molecular formula C11H14FN3O with a molecular weight of 223.25 g/mol. The structure incorporates several key components: a four-membered azetidine ring with an amino group at the 3-position, an acetamide linker, and a 2-fluorophenyl moiety. This unique combination of structural elements creates a molecule with multiple potential interaction sites for biological targets.

Physical and Chemical Properties

Based on its structure and similar compounds, 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide likely exists as a crystalline solid at room temperature. The presence of both hydrogen bond donors (the amino group and the amide NH) and acceptors (the amide carbonyl) suggests potential for intermolecular interactions that would influence its physical properties including melting point and solubility profile.

The compound's solubility characteristics would be influenced by its balanced polarity profile. The presence of both lipophilic regions (the fluorophenyl group) and hydrophilic moieties (the amino and amide groups) suggests moderate solubility in polar organic solvents like alcohols and potential limited water solubility, which is an important consideration for biological applications.

Synthesis and Preparation Methods

The synthesis of 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide involves specialized organic chemistry techniques that have been developed for similar structural motifs. Understanding these synthetic approaches is essential for researchers seeking to prepare or modify this compound for further studies.

Retrosynthetic Analysis

From a retrosynthetic perspective, 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide can be disconnected into key building blocks: a 3-aminoazetidine derivative, an acetyl linker, and 2-fluoroaniline. The synthesis typically involves the formation of an amide bond between a suitable carboxylic acid derivative and the 2-fluoroaniline, followed by appropriate functional group transformations.

The synthetic strategy for this compound would likely draw parallels with methods used for structurally similar compounds, such as those employed in the synthesis of benzofuranyl acetic acid amides, which involve amidation under mild reaction conditions . These procedures often require careful optimization to achieve high yields and purity.

Structural Comparisons with Related Compounds

Understanding the structural relationships between 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide and similar compounds provides valuable context for its potential properties and applications. This comparative analysis highlights key structural features that differentiate this compound from its analogs.

Comparison with Simple Fluoroacetanilides

N-(2-fluorophenyl)acetamide exhibits characteristic fragmentation patterns under electron impact conditions, with fragment ions forming at specific energies: C2H3O+ at 13.59 ± 0.03 eV and C6H6NF+ at 9.80 ± 0.03 eV . These fragmentation patterns could serve as reference points when analyzing the mass spectral behavior of 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide, though the additional structural elements would create distinct fragmentation pathways.

Comparison with Medicinal Chemistry Scaffolds

In the context of medicinal chemistry, 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide shares structural elements with compounds that have been explored as enzyme inhibitors or receptor modulators. For example, certain substituted pyridines containing amide bonds and heterocyclic amines have been investigated as DNMT1 inhibitors . While these compounds have different core structures, the common presence of strategically positioned amide bonds and amine-containing heterocycles suggests potential parallels in their interaction with biological targets.

The table below compares key structural features between 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide and related compounds:

| Compound | Molecular Formula | Key Structural Features | Potential Biological Relevance |

|---|---|---|---|

| 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide | C11H14FN3O | Azetidine ring, fluorophenyl group, acetamide linker | Potential enzyme inhibitor, receptor ligand |

| N-(2-fluorophenyl)acetamide | C8H8FNO | Fluorophenyl group, simple acetamide | Reference structure for electronic properties |

| Benzofuranyl acetic acid amides | Varies | Benzofuran core, amide bond | Antifungal activity against Fusarium oxysporum |

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure, purity, and properties of 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide. This section outlines the analytical techniques typically employed for such characterizations.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for structural confirmation of 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide. The expected 1H NMR spectrum would show characteristic signals for the azetidine ring protons (typically 2-4 ppm), the methylene protons of the acetamide linkage (around 3-4 ppm), and the aromatic protons of the fluorophenyl group (6.5-8 ppm). The amino group protons would likely appear as a broad signal that may show pH-dependent chemical shift.

In 13C NMR, distinctive signals would include the carbonyl carbon of the amide (typically 165-175 ppm), the carbons of the azetidine ring (15-40 ppm), and the characteristic pattern of the fluorine-coupled aromatic carbons. 19F NMR would provide additional confirmation of the fluorine atom in the ortho position of the phenyl ring, typically showing a specific chemical shift and coupling pattern.

Infrared spectroscopy would reveal characteristic absorption bands for the N-H stretching of the amino and amide groups (3300-3500 cm-1), the C=O stretching of the amide (1630-1680 cm-1), and the C-F stretching (1000-1400 cm-1).

Mass Spectrometric Analysis

Mass spectrometric analysis would provide confirmation of the molecular weight and fragmentation pattern of 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide. The expected molecular ion peak would appear at m/z 223, corresponding to the molecular formula C11H14FN3O. Characteristic fragmentation might include cleavage at the amide bond and at positions adjacent to the azetidine nitrogen.

Tandem mass spectrometry (MS/MS) could provide valuable structural information through the analysis of fragment ions generated from collision-induced dissociation. By comparing with known fragmentation patterns of related compounds like N-(2-fluorophenyl)acetamide, which forms fragment ions C2H3O+ and C6H6NF+ , researchers could establish fragmentation pathways specific to this more complex structure.

Future Research Directions

The unique structural features of 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide open several avenues for future research. This section outlines potential research directions that could expand our understanding of this compound and its applications.

Synthetic Optimization

Future research could focus on developing more efficient and scalable synthetic routes for 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide. This might include exploring catalytic methods similar to those used for other amide bond formations, such as the approaches used in the synthesis of benzofuranyl acetic acid amides . Optimization of reaction conditions to improve yields and reduce environmental impact would be valuable contributions to the field.

Investigation of green chemistry approaches, such as solvent-free conditions or the use of recyclable catalysts, could enhance the sustainability of the synthetic process. Additionally, developing methods for the asymmetric synthesis of this compound, if applicable, would expand its potential applications in stereoselective processes.

Biological Evaluation

Comprehensive biological screening of 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide against diverse targets would help identify its most promising applications. This could include testing for enzyme inhibition, receptor binding, antimicrobial activity, and antitumor effects. Establishing a biological activity profile would guide further structural modifications to enhance potency and selectivity.

Structure-based drug design approaches, including molecular docking and dynamics simulations, could predict interactions with specific biological targets and inform the design of optimized analogs. These computational methods would complement experimental studies and accelerate the discovery of biologically active derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume